molecular formula C9H7BrO3 B1589565 Methyl 3-bromo-5-formylbenzoate CAS No. 377734-27-5

Methyl 3-bromo-5-formylbenzoate

Cat. No.: B1589565
CAS No.: 377734-27-5
M. Wt: 243.05 g/mol
InChI Key: GFZITIUEBBDMMN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a formyl group at the 5-position, with a methyl ester functional group. This compound is commonly used in organic synthesis and research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-formylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-formylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting the hydrogen atom at the 3-position .

Another method involves the selective metal-halogen exchange reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-formylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-formylbenzoate depends on its reactivity with various biological and chemical targets. The bromine atom and formyl group provide sites for nucleophilic and electrophilic reactions, respectively. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-formylbenzoate
  • Methyl 3-bromo-5-methylbenzoate
  • Methyl 3-bromo-5-hydroxymethylbenzoate
  • Methyl 3-bromo-5-methoxymethylbenzoate

Uniqueness

Methyl 3-bromo-5-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzoate ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution, oxidation, and reduction reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 3-bromo-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZITIUEBBDMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465844
Record name Methyl 3-bromo-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377734-27-5
Record name Methyl 3-bromo-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-5-formylbenzoate
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Synthesis routes and methods I

Procedure details

In a three-necked flask with a capacity of 3 liters, 253.11 g of methyl 5-bromo-3-(hydroxymethyl)benzoate were placed and mixed with 2000 ml of toluene, and the resultant mixture was agitated to prepare a solution. The resultant solution was mixed with 44 g of manganese dioxide, and the resultant reaction mixture liquid was heated to a temperature of 105° C. and agitated for 7 hours. The resultant reaction mixture liquid was allowed to be cooled to room temperature and filtered to remove a solid fraction therefrom, and the resultant filtrate was concentrated. The target compound, methyl 5-bromo-3-formylbenzoate was obtained in an amount of 236.79 g which corresponded to a yield of 94.3%.
Quantity
3 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 g
Type
catalyst
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6.2 g (27.1 mmol) of 3-bromo-5-formylbenzoic acid (J. Org. Chem., 2002, 67, 3548-3554) are dissolved in 110 ml of acetonitrile under argon. 330 mg (2.7 mmol) of 4-dimethylaminopyridine and 1.73 ml (54.2 mmol) of methanol are added thereto. The mixture is cooled to −10° C., and 6.23 g (32.5 mmol) of EDC are added. The mixture is slowly allowed to reach RT and is then stirred for 20 h. The solvent is then evaporated in vacuo, and the residue is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate (6:1)).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
1.73 mL
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of methyl 3-formylbenzoate (5.0 g, 30.5 mmol) in concentrated sulfuric acid (50 mL) was added N-bromosuccinimide (5.4 g, 30.5 mmol) in one portion at 0° C. After warming to room temperature, the reaction mixture was stirred for 2 days before being poured into 400 mL of ice/water. Once the ice had melted, the aqueous phase was extracted with DCM (2×400 mL). The combined organic phases were passed through a hydrophobic fit. The solvent was removed in vacuo and the residue was purified via silica gel chromatography, eluting with 0-10% EtOAc in isohexane, to give the title compound as an oil that solidified upon standing (4.6 g, 63%). 1H NMR (400 MHz, CDCl3): δ 10.02 (s, 1H), 8.45 (t, J=1.5 Hz, 1H), 8.41 (t, J=1.7 Hz, 1H), 8.20 (t, J=1.7 Hz, 1H), 3.98 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-bromo-5-(hydroxymethyl)benzoate (149 mg, 0.61 mmol) and manganese(IV) oxide (529 mg, 6.08 mmol), and CH2Cl2 (3 mL) was stirred at rt overnight. The mixture was filtered through Celite and the filter cake was washed with CH2Cl2. The filtrate was concentrated to afford the title compound.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
529 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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